

NP-1815-PX Sodium: A Technical Guide for Investigating Purinergic Signaling

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Compound of Interest

Compound Name: NP-1815-PX sodium

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Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP), are crucial signaling molecules that mediate a wide range of physiological and pathological processes through the activation of purinergic receptors.[1] The P2X receptor family, a group of ligand-gated ion channels, plays a significant role in these signaling pathways. Among its subtypes, the P2X4 receptor has emerged as a key player in neuroinflammation, chronic pain, and immune responses.[2][3] This technical guide provides an in-depth overview of **NP-1815-PX sodium**, a potent and selective antagonist of the P2X4 receptor, as a tool compound for studying purinergic signaling.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

NP-1815-PX sodium offers researchers a valuable tool to dissect the intricate role of the P2X4 receptor in various biological systems. Its high selectivity allows for the specific interrogation of P2X4-mediated pathways, minimizing off-target effects.[18] This guide will detail its pharmacological properties, provide comprehensive experimental protocols for its use in both in vitro and in vivo models, and illustrate the key signaling pathways it modulates.

Pharmacological Profile of NP-1815-PX Sodium

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor.[18] Its selectivity has been characterized across various P2X receptor subtypes, making it a reliable tool for isolating the function of the P2X4 receptor.

Quantitative Data: Receptor Antagonist Activity

The following table summarizes the inhibitory activity of NP-1815-PX against a range of human (h) and rat (r) P2X receptors. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.

Receptor Subtype	Species	IC50 (μM)	Reference
P2X4R	Human	0.26	[18]
P2X1R	Human	>30	[18]
P2X2R	Human	7.3	[18]
P2X2/3R	Human	>30	[18]
P2X3R	Rat	>30	[18]
P2X7R	Human	>30	[18]

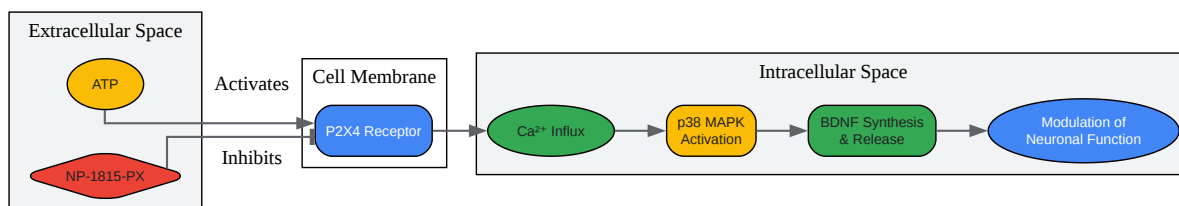
Signaling Pathways Modulated by NP-1815-PX Sodium

NP-1815-PX, by antagonizing the P2X4 receptor, allows for the investigation of its downstream signaling cascades. The P2X4 receptor is a non-selective cation channel with high permeability to Ca^{2+} . [19] Its activation by ATP leads to an influx of Na^+ and Ca^{2+} , resulting in membrane depolarization and the initiation of various intracellular signaling events.[20]

P2X4 Receptor-Mediated Signaling in Microglia

In microglia, the activation of the P2X4 receptor is a critical step in the response to neuronal injury and inflammation. The influx of Ca^{2+} through the P2X4 channel activates downstream pathways, including the p38 MAPK pathway, which leads to the synthesis and release of brain-

derived neurotrophic factor (BDNF).[20] BDNF, in turn, acts on neurons to modulate synaptic plasticity and can contribute to chronic pain states.[20][21]

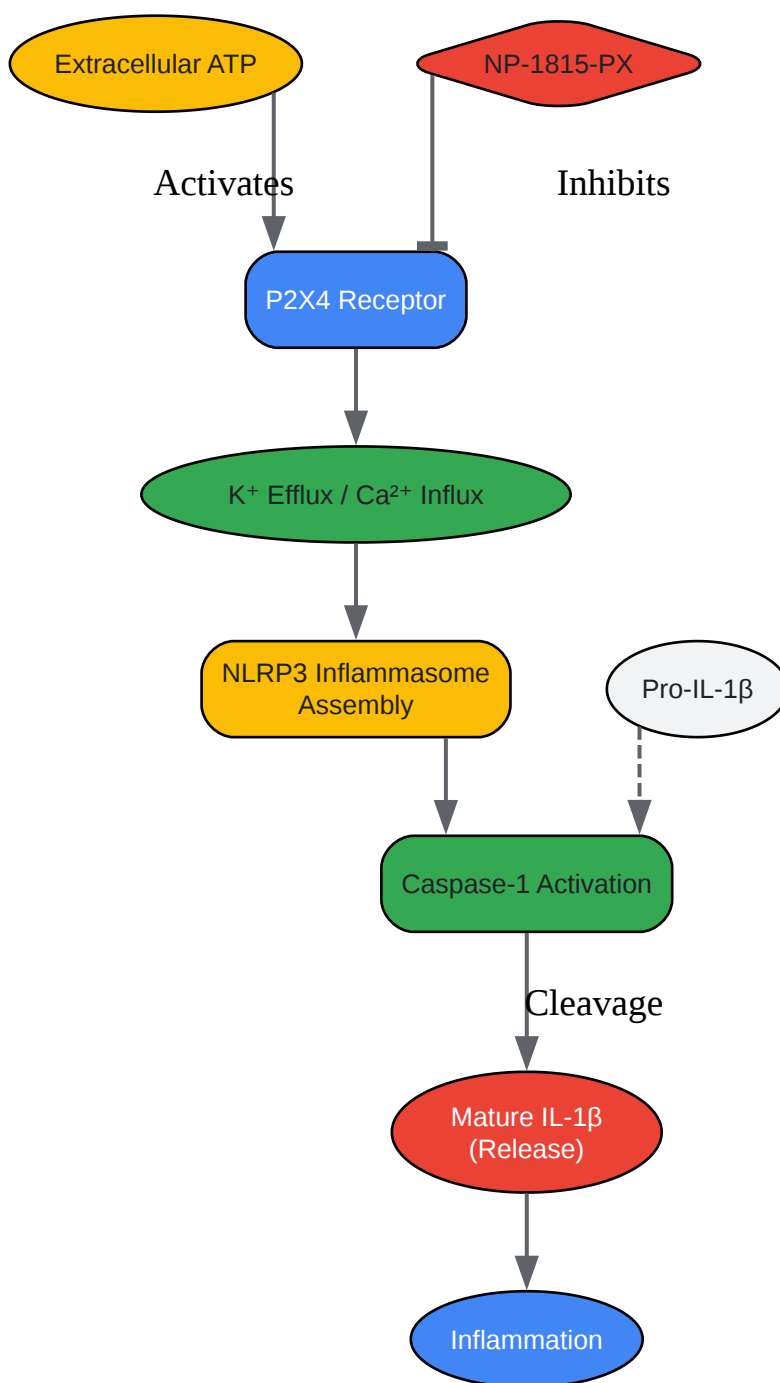


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P2X4 signaling in microglia.

P2X4 Receptor and NLRP3 Inflammasome Activation

Recent studies have implicated the P2X4 receptor in the activation of the NLRP3 inflammasome, a key component of the innate immune system.[7][22][23][24][25] The influx of ions following P2X4 activation can act as a trigger for the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as IL-1 β and IL-18.[7][22][23][24][25] NP-1815-PX can be utilized to investigate the specific contribution of P2X4 to this process.[3][6][8]



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P2X4 and NLRP3 inflammasome.

Experimental Protocols

The following protocols provide detailed methodologies for the use of **NP-1815-PX sodium** in key experimental models.

In Vitro Experiment: Calcium Imaging Assay in Cell Lines

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to P2X4 receptor activation and its inhibition by NP-1815-PX.

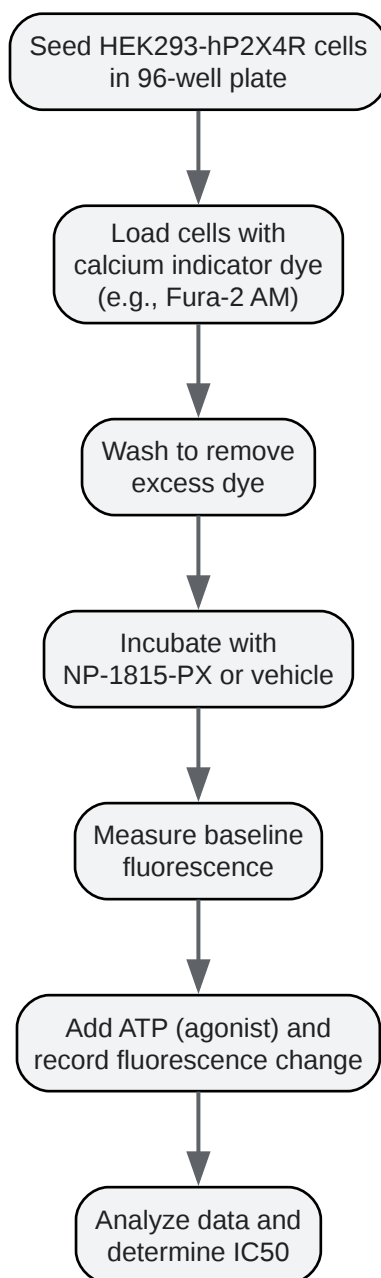
Materials:

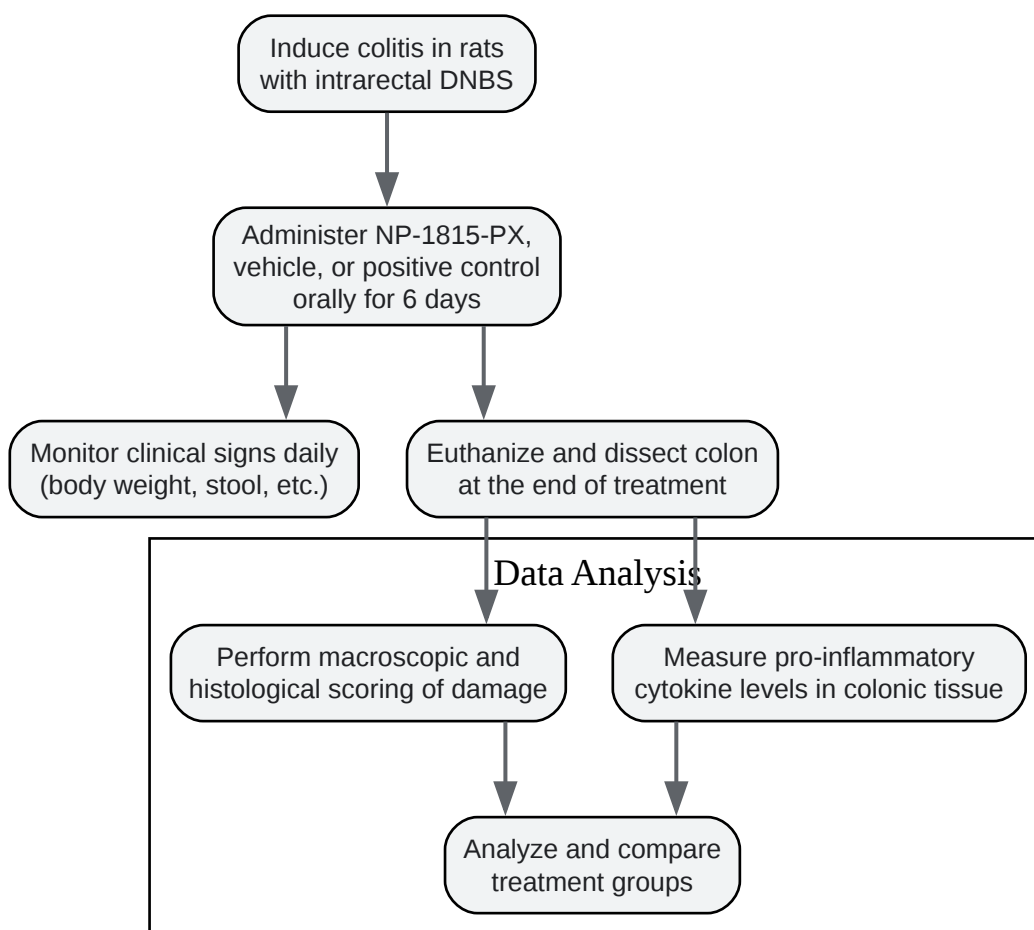
- HEK293 cells stably expressing the human P2X4 receptor
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well black, clear-bottom microplates
- Fura-2 AM or Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)
- **NP-1815-PX sodium**
- ATP (agonist)
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- **Cell Culture:** Seed HEK293-hP2X4R cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
- **Dye Loading:**
 - Prepare a loading buffer containing 5 μM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

- Remove the culture medium from the cells and wash once with HBSS.
- Add 100 μ L of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
- After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 μ L of HBSS to each well.
- Compound Incubation:
 - Prepare serial dilutions of **NP-1815-PX sodium** in HBSS.
 - Add the desired concentrations of **NP-1815-PX sodium** to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (HBSS).
- Measurement of Calcium Response:
 - Set the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric imaging at 340/380 nm excitation and 510 nm emission; for Fluo-4, excitation at 494 nm and emission at 516 nm).
 - Establish a baseline fluorescence reading for each well.
 - Add a solution of ATP (agonist) to each well to achieve the desired final concentration (e.g., 1-10 μ M).
 - Immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - Calculate the change in fluorescence intensity (or the ratio of fluorescence at different wavelengths for ratiometric dyes) in response to ATP stimulation.
 - Normalize the data to the baseline fluorescence.
 - Plot the concentration-response curve for **NP-1815-PX sodium** to determine its IC50 value.





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